

# Application Note: Characterization of m-PEG19alcohol using NMR Spectroscopy

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Compound of Interest		
Compound Name:	m-PEG19-alcohol	
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#### Introduction

Methoxy-poly(ethylene glycol)-alcohol (m-PEG-alcohol) is a class of polyethylene glycol derivatives featuring a methoxy group at one terminus and a hydroxyl group at the other.[1] Specifically, m-PEG19-alcohol is a monodisperse PEG linker with 19 ethylene glycol units. These linkers are crucial in pharmaceutical research and drug development, where they are used to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. [1][2] They serve as versatile building blocks in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and for the surface modification of medical devices.[3][4] Accurate structural confirmation and purity assessment are paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for this purpose. This note details the application of <sup>1</sup>H and <sup>13</sup>C NMR for the comprehensive characterization of m-PEG19-alcohol.

#### Principle of NMR Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H (proton) and ¹³C absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus. The resulting NMR spectrum provides detailed information about the molecular structure, including the number and type of atoms, their connectivity, and spatial arrangement. For **m-PEG19-alcohol**, ¹H NMR is used to identify and quantify the protons of the terminal methoxy and alcohol groups, as well as the repeating ethylene glycol backbone.



<sup>13</sup>C NMR provides complementary information by identifying the unique carbon environments within the molecule.

## <sup>1</sup>H and <sup>13</sup>C NMR Data for m-PEG19-alcohol

The following tables summarize the expected chemical shifts for **m-PEG19-alcohol**. Data is based on typical values for PEG compounds in common deuterated solvents like Chloroform-d (CDCl<sub>3</sub>) or DMSO-d<sub>6</sub>. The use of DMSO-d<sub>6</sub> is particularly advantageous for observing the hydroxyl proton, as it forms a stable hydrogen bond, resulting in a sharp peak at a consistent chemical shift.

Table 1: Expected <sup>1</sup>H NMR Chemical Shifts for **m-PEG19-alcohol** 

Structural Unit	Label	Chemical Shift (δ, ppm)	Multiplicity	Integration
Methoxy Protons	a	~ 3.38	Singlet (s)	3H
Methylene Protons (Backbone)	b	~ 3.64	Multiplet (m)	~76H
Methylene Protons (adjacent to -OH)	С	~ 3.5 - 3.7	Triplet (t)	2H
Hydroxyl Proton	d	~ 2.0 - 4.6 (variable in CDCl <sub>3</sub> ); ~4.56 in DMSO-d <sub>6</sub>	Triplet (t) or Broad Singlet	1H

Table 2: Expected <sup>13</sup>C NMR Chemical Shifts for **m-PEG19-alcohol** 



Structural Unit	Label	Chemical Shift (δ, ppm)
Methoxy Carbon	е	~ 59
Methylene Carbons (Backbone)	f	~ 70
Methylene Carbon (adjacent to -OH)	g	~ 61

## **Protocols**

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample of **m-PEG19-alcohol** for analysis.

#### Materials:

- m-PEG19-alcohol sample
- Deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>)
- 5 mm NMR tubes and caps
- Pasteur pipette and bulb
- Small vial
- Cotton or glass wool for filtration (if needed)

#### Procedure:

- Determine Sample Amount: Weigh the required amount of **m-PEG19-alcohol**.
  - For ¹H NMR: 5-25 mg is typically sufficient for small molecules.
  - For <sup>13</sup>C NMR: 50-100 mg is recommended due to the lower natural abundance of <sup>13</sup>C.



- Dissolution: Place the weighed sample into a clean, dry vial. Using a Pasteur pipette, add approximately 0.5 0.6 mL of the chosen deuterated solvent. This corresponds to a solution height of about 4-5 cm in a standard 5 mm NMR tube.
- Mixing: Gently swirl or vortex the vial to ensure the sample dissolves completely. The final solution must be transparent and free of solid particles.
- Filtration (Optional): If any solid particles remain, filter the solution. Pack a small piece of cotton or glass wool into a clean Pasteur pipette and filter the solution directly into the NMR tube.
- Transfer to NMR Tube: Carefully transfer the clear solution into a clean, unscratched 5 mm
   NMR tube.
- Capping and Labeling: Cap the NMR tube securely. Label the tube clearly at the top with a
  permanent marker. Do not use paper labels or tape on the body of the tube.
- Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube, especially the bottom 10 cm, with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

#### Protocol 2: NMR Data Acquisition

This protocol provides a general guideline for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra. Specific parameters may need optimization based on the spectrometer and sample concentration.

#### Procedure:

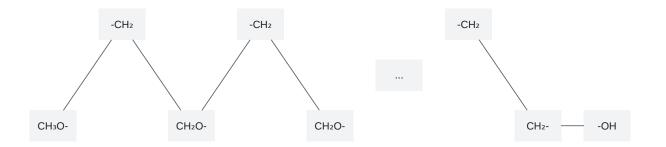
- Instrument Setup: Insert the prepared NMR tube into the spectrometer's sample holder.
- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent.
   Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving high-resolution spectra.
- ¹H NMR Acquisition:
  - Load standard proton acquisition parameters.



- Set the number of scans (NS), typically 8 to 16 for a moderately concentrated sample.
- Set the relaxation delay (D1) to at least 1-2 seconds to allow for full proton relaxation between pulses.
- Acquire the spectrum.
- <sup>13</sup>C NMR Acquisition:
  - Load standard carbon acquisition parameters with proton decoupling.
  - Due to the low sensitivity of <sup>13</sup>C, a higher number of scans (e.g., 128, 256, or more) is typically required.
  - Acquire the spectrum. For more detailed structural information, consider running DEPT
     (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT 135) to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> carbons.
- · Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Perform baseline correction.
  - Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative proton ratios.

## **Visualizations**

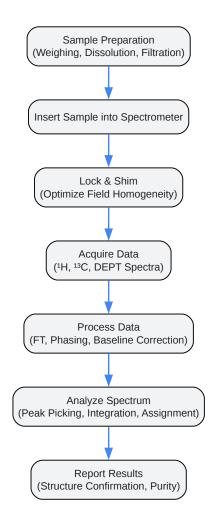




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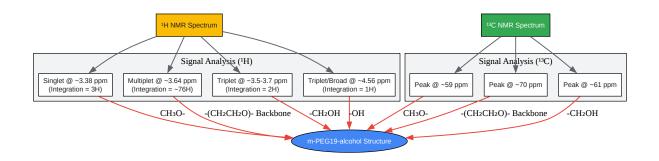
Caption: Molecular structure of **m-PEG19-alcohol**.





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Caption: Experimental workflow for NMR analysis.



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Caption: Logical flow for NMR data interpretation.



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## References

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